molecular formula C25H25ClN4O4 B10835728 2-(2-(4'-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)-2-chlorobiphenyl-4-yl)acetamido)-2-methylpropanoic acid

2-(2-(4'-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)-2-chlorobiphenyl-4-yl)acetamido)-2-methylpropanoic acid

Cat. No.: B10835728
M. Wt: 480.9 g/mol
InChI Key: XXCQLRBQKLTUDU-UHFFFAOYSA-N
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Description

Pyrazine carboxamide derivative 1 is a member of the pyrazine family, which is known for its versatile pharmacological activities. Pyrazine derivatives are heterocyclic compounds that can be isolated from natural sources or synthesized in laboratories. These compounds have shown significant potential in various fields, including pharmaceuticals, perfumeries, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine carboxamide derivative 1 typically involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines. The reaction is carried out in dry acetone with dry pyridine as a solvent at room temperature. The resulting mixture is stirred for about 30 minutes to obtain the desired product .

Industrial Production Methods: Industrial production of pyrazine carboxamide derivatives often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Pyrazine carboxamide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazine carboxamide derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in cancer cells. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: Pyrazine carboxamide derivative 1 stands out due to its broad spectrum of biological activities and its potential as an anticancer agent. Unlike other pyrazine derivatives, it has shown significant efficacy against lung cancer cells, making it a unique and valuable compound in medicinal chemistry .

Properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

2-[[2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]-3-chlorophenyl]acetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C25H25ClN4O4/c1-13-21(29-22(23(27)32)14(2)28-13)17-8-6-16(7-9-17)18-10-5-15(11-19(18)26)12-20(31)30-25(3,4)24(33)34/h5-11H,12H2,1-4H3,(H2,27,32)(H,30,31)(H,33,34)

InChI Key

XXCQLRBQKLTUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC(=O)NC(C)(C)C(=O)O)Cl

Origin of Product

United States

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